molecular formula C6H9N3O2 B12996125 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B12996125
M. Wt: 155.15 g/mol
InChI Key: HGBSVXFPVKFRPZ-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological and pharmacological activities This compound has a unique structure that includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

    Introduction of the Amino Group: The amino group can be introduced through the reaction of the pyrazole derivative with ammonia or an amine. This step may require the use of a protecting group to prevent unwanted side reactions.

    Formation of the Acetic Acid Group: The acetic acid group can be introduced through the reaction of the pyrazole derivative with chloroacetic acid or its derivatives. This step may involve the use of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form corresponding reduced products. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, such as reflux or room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring and amino group.

    Reduction: Reduced derivatives of the pyrazole ring and acetic acid group.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its pyrazole ring can mimic the structure of certain biological molecules, making it useful in biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrazole ring can interact with the active sites of enzymes, inhibiting their function. Additionally, the amino and acetic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a similar pyrazole ring structure but lacks the amino group.

    2-Amino-2-(1H-pyrazol-3-yl)acetic acid: This compound has a similar structure but lacks the methyl group on the pyrazole ring.

    2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: This compound has a similar structure but the amino group is positioned differently on the pyrazole ring.

Uniqueness

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to the presence of both the amino and acetic acid groups, which enhance its chemical reactivity and potential applications. The methyl group on the pyrazole ring also contributes to its distinct properties, such as increased lipophilicity and stability. These features make the compound a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-2-(1-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H9N3O2/c1-9-3-2-4(8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11)

InChI Key

HGBSVXFPVKFRPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(C(=O)O)N

Origin of Product

United States

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